N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
Description
"N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide" is a chloroacetamide derivative characterized by a carbamoylmethoxy (-O-CONH₂) substituent on the para position of a benzyl group attached to the nitrogen of 2-chloroacetamide. This structural motif combines a reactive chloroacetyl group with a carbamate-linked phenyl moiety, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-[4-[[(2-chloroacetyl)amino]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-5-11(16)14-6-8-1-3-9(4-2-8)17-7-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHMFLNYXIRICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177862 | |
| Record name | Acetamide, N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-32-6 | |
| Record name | Acetamide, N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide typically involves the reaction of 4-(carbamoylmethoxy)benzylamine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, and esters.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to the broader class of N-substituted 2-chloroacetamides. Key structural variations among analogs include:
Physicochemical Properties
- Hydrogen Bonding : The carbamoylmethoxy group in the target compound supports intramolecular C–H···O and intermolecular N–H···O interactions, similar to fluorinated analogs () .
- Solubility : Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfonamide groups, whereas trifluoromethyl-substituted analogs () are more lipophilic .
- Crystallinity : Dichlorophenyl and pyrazolyl substituents () introduce steric hindrance, reducing crystal symmetry compared to the target compound .
Research Findings and Trends
- Crystallographic Studies : The target compound’s carbamoylmethoxy group likely forms layered hydrogen-bonded networks, as seen in fluorinated analogs (). In contrast, steric bulk in dichlorophenyl derivatives () disrupts packing, leading to polymorphic forms .
- Structure-Activity Relationships (SAR) :
Biological Activity
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Compound Overview
This compound belongs to the class of chloroacetamides, which are known for their diverse biological activities. The structural features of this compound, including the carbamoylmethoxy group, enhance its solubility and interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
2.1 Antimicrobial Properties
Research has indicated that chloroacetamides exhibit significant antimicrobial activity. In a study assessing various N-substituted phenyl-2-chloroacetamides, it was found that compounds similar to this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and yeast strains like Candida albicans .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The effectiveness of these compounds is often attributed to their lipophilicity, which facilitates their penetration through cell membranes, thereby enhancing their antimicrobial action .
2.2 Anticancer Potential
Chloroacetamides have also been investigated for their anticancer properties. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in certain cancer models.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, resulting in decreased catalytic function.
- Receptor Interaction : It can modulate signal transduction pathways by interacting with receptors on cell surfaces, which may lead to altered cellular responses.
4.1 QSAR Analysis
A quantitative structure-activity relationship (QSAR) analysis conducted on various chloroacetamides highlighted the importance of substituent positioning on the phenyl ring in determining biological activity. Compounds with halogen substitutions were noted for their enhanced lipophilicity and antimicrobial efficacy .
4.2 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. These studies typically employ standard antimicrobial testing protocols to evaluate the minimum inhibitory concentrations (MICs) against target microorganisms .
5. Conclusion
This compound represents a promising candidate in the search for novel antimicrobial and anticancer agents. Its structural characteristics contribute significantly to its biological activity, making it a subject of ongoing research in medicinal chemistry.
Future investigations should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects while exploring its full therapeutic potential across various medical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
